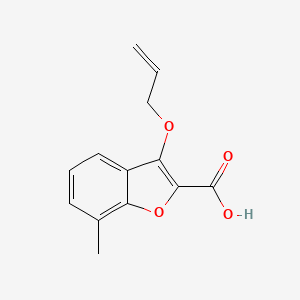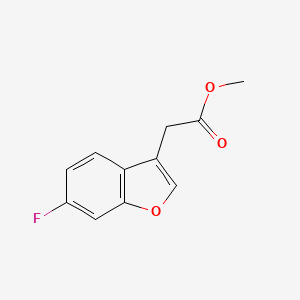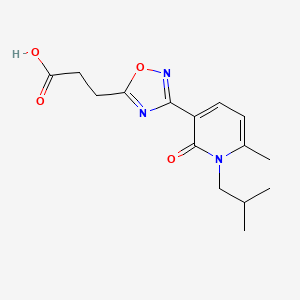
3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a complex organic compound that features a unique combination of pyridine, oxadiazole, and propanoic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves multiple steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the 1-isobutyl-6-methyl-2-oxo-1,2-dihydropyridine moiety. This can be achieved through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Oxadiazole Ring Formation: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be accomplished by reacting the pyridine derivative with a nitrile oxide, which is generated in situ from a hydroxylamine derivative.
Propanoic Acid Addition: The final step involves the addition of the propanoic acid moiety to the oxadiazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would need to be elucidated through further research.
類似化合物との比較
Similar Compounds
3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)propanoic acid: Lacks the oxadiazole ring, which may affect its reactivity and applications.
3-(3-(1-Isobutyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid: Similar structure but with different substituents, which may influence its chemical properties.
Uniqueness
The presence of both the oxadiazole and pyridine rings in 3-(3-(1-Isobutyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid makes it unique compared to other similar compounds
特性
分子式 |
C15H19N3O4 |
|---|---|
分子量 |
305.33 g/mol |
IUPAC名 |
3-[3-[6-methyl-1-(2-methylpropyl)-2-oxopyridin-3-yl]-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C15H19N3O4/c1-9(2)8-18-10(3)4-5-11(15(18)21)14-16-12(22-17-14)6-7-13(19)20/h4-5,9H,6-8H2,1-3H3,(H,19,20) |
InChIキー |
ZWVBYXNHTPHGDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C(=O)N1CC(C)C)C2=NOC(=N2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






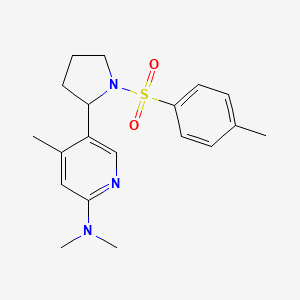
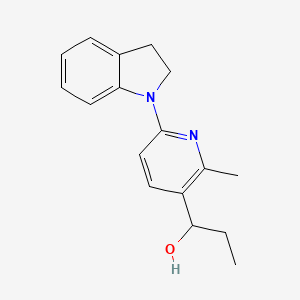
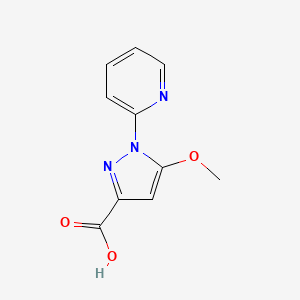

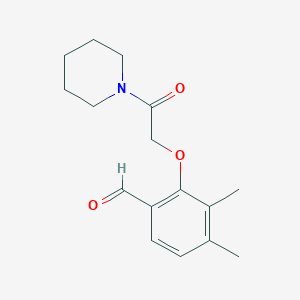
![6-(4-Hydroxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800687.png)
